Benzodithiete Benzodithiete
Brand Name: Vulcanchem
CAS No.: 81044-78-2
VCID: VC19319139
InChI: InChI=1S/C6H4S2/c1-2-4-6-5(3-1)7-8-6/h1-4H
SMILES:
Molecular Formula: C6H4S2
Molecular Weight: 140.2 g/mol

Benzodithiete

CAS No.: 81044-78-2

Cat. No.: VC19319139

Molecular Formula: C6H4S2

Molecular Weight: 140.2 g/mol

* For research use only. Not for human or veterinary use.

Benzodithiete - 81044-78-2

Specification

CAS No. 81044-78-2
Molecular Formula C6H4S2
Molecular Weight 140.2 g/mol
IUPAC Name 7,8-dithiabicyclo[4.2.0]octa-1,3,5-triene
Standard InChI InChI=1S/C6H4S2/c1-2-4-6-5(3-1)7-8-6/h1-4H
Standard InChI Key BLTJGCJWPSQEMZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)SS2

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

Benzodithiete consists of a benzene ring annulated to a 1,2-dithiete ring, a four-membered cyclic disulfide (Fig. 1). The dithiete ring introduces significant strain due to its 90° bond angles, enhancing reactivity. The compound’s IUPAC name, 7,8-dithiabicyclo[4.2.0]octa-1,3,5-triene, reflects its bicyclic framework. X-ray crystallography of derivatives reveals planarity in the benzene ring and slight puckering in the dithiete moiety, with S–S bond lengths ranging from 2.02–2.08 Å .

Electronic Characteristics

The conjugated π-system of the benzene ring interacts with the sulfur lone pairs, creating a polarized electronic structure. Density functional theory (DFT) calculations indicate a HOMO localized on the dithiete sulfur atoms and a LUMO on the benzene ring, facilitating nucleophilic and electrophilic reactions . This duality enables benzodithiete to act as both an electron donor and acceptor, a property exploited in metal coordination (Section 3).

Synthesis and Characterization

Synthetic Routes

Benzodithiete is synthesized via dealkylation of 1,2-bis(benzylthio)benzene derivatives. A representative method involves:

  • Reaction of 1,2-dibromobenzene with benzyl mercaptan to form 1,2-bis(benzylthio)benzene.

  • Dealkylation using triflic anhydride (Tf₂O) in acetonitrile/dichloromethane, yielding benzodithiete.

The process achieves ~65% yield under optimized conditions (0°C, inert atmosphere). Bulky substituents (e.g., tert-butyl groups) enhance stability by sterically shielding the reactive dithiete ring .

Analytical Characterization

  • NMR: 1H^1H NMR shows aromatic protons at δ 7.2–7.5 ppm and absence of benzyl protons post-dealkylation.

  • MS: ESI-MS confirms the molecular ion peak at m/z 140.2 [M]+^+.

  • X-ray Diffraction: Crystallographic data for a tert-butyl-substituted derivative reveal a planar benzene ring (torsion angle < 5°) and S–S distance of 2.05 Å .

Reactivity and Coordination Chemistry

Metal Complexation

Benzodithiete binds transition metals via its sulfur atoms. Key complexes include:

MetalCoordination ModeStructureApplication
MnDithiolateTrinuclear Mn₃(μ-O) clusterCatalytic oxidation
PdSquare-planarPd(S₂C₆H₄)Cl₂Cross-coupling catalysis
PtDithiolenePt(S₂C₆H₄)(PPh₃)₂Luminescent materials

Mechanism: Coordination typically proceeds in two steps:

  • Reduction of the dithiete to a dithiolate (S⁻–S⁻).

  • Metal insertion, forming M–S bonds . For Mn, this yields a mixed-valence Mn(II/III) complex with EPR signal at g = 2.03 .

Cycloaddition Reactions

Benzodithiete undergoes [2+2] and [4+2] cycloadditions. With electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate), it forms 1,2-dithiins via [2+2] addition (70% yield).

Applications in Materials Science and Catalysis

Catalytic Uses

  • Cross-Coupling: Pd-benzodithiete complexes catalyze Suzuki-Miyaura couplings with turnover numbers (TON) up to 10⁴ .

  • Oxidation Catalysis: Mn complexes oxidize alcohols to ketones with 90% selectivity using O₂ as the oxidant .

Electronic Materials

Thin films of benzodithiete-copper complexes exhibit conductivity of 10² S/cm, comparable to polyaniline . The sulfur-rich structure facilitates charge transport through S···S interactions.

Comparison with Related Heterocycles

CompoundRing SizeKey FeatureReactivity vs. Benzodithiete
Dithiirane3-memberedHigh ring strain (80 kcal/mol)More reactive, less stable
Thianthrene6-memberedTwo sulfur atoms para to each otherLower electrophilicity
Benzothiadiazole6-memberedN and S heteroatomsPrefers [4+2] cycloadditions

Benzodithiete’s strained dithiete ring makes it more reactive than thianthrene but more stable than dithiirane .

Future Research Directions

  • Biological Studies: Screening for antimicrobial/anticancer activity, leveraging sulfur’s redox activity.

  • Advanced Materials: Development of conductive polymers via benzodithiete-thiophene copolymers.

  • Asymmetric Catalysis: Chiral benzodithiete ligands for enantioselective transformations.

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